2-Bromo-5-(methoxymethoxy)pyridine
Overview
Description
2-Bromo-5-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Scientific Research Applications
2-Bromo-5-(methoxymethoxy)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.
Materials Science: It is used in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-(methoxymethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in metabolic processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound has also been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, even after its degradation. These effects include changes in gene expression and cellular metabolism that persist over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including liver and kidney damage. These effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications. These localizations can influence its activity and interactions with other biomolecules, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethoxy)pyridine typically involves the bromination of 5-(methoxymethoxy)pyridine. One common method includes the following steps:
Starting Material: 5-(Methoxymethoxy)pyridine.
Bromination: The starting material is reacted with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes:
Continuous Flow Reactors: Using continuous flow reactors to ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming 5-(methoxymethoxy)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Products include 2-azido-5-(methoxymethoxy)pyridine, 2-thio-5-(methoxymethoxy)pyridine, and 2-methoxy-5-(methoxymethoxy)pyridine.
Oxidation: Products include 2-bromo-5-(formyloxymethoxy)pyridine and 2-bromo-5-(carboxymethoxy)pyridine.
Reduction: The major product is 5-(methoxymethoxy)pyridine.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methoxymethoxy)pyridine involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound can affect pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxypyridine: Similar structure but lacks the methoxymethoxy group.
2-Bromo-5-chloropyridine: Similar structure but has a chlorine atom instead of the methoxymethoxy group.
2-Bromo-5-methylpyridine: Similar structure but has a methyl group instead of the methoxymethoxy group.
Uniqueness
2-Bromo-5-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This group can participate in additional chemical reactions, providing more versatility in synthetic applications.
Properties
IUPAC Name |
2-bromo-5-(methoxymethoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXPMKNOAIBPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726400 | |
Record name | 2-Bromo-5-(methoxymethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886980-61-6 | |
Record name | 2-Bromo-5-(methoxymethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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